1,4-Bis((3-methylbutyl)amino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((3-methylbutyl)amino)anthraquinone is an organic compound with the molecular formula C24H30N2O2. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and wide range of applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((3-methylbutyl)amino)anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 3-methylbutylamine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or toluene, with the addition of a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((3-methylbutyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dyes and pigments .
Scientific Research Applications
1,4-Bis((3-methylbutyl)amino)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,4-Bis((3-methylbutyl)amino)anthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1,4-Bis((3-methylbutyl)amino)anthraquinone.
Mitoxantrone: An anthraquinone derivative used in cancer therapy.
Doxorubicin: Another anthraquinone derivative with potent anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential as an anticancer agent set it apart from other similar compounds .
Properties
CAS No. |
85409-60-5 |
---|---|
Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1,4-bis(3-methylbutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H30N2O2/c1-15(2)11-13-25-19-9-10-20(26-14-12-16(3)4)22-21(19)23(27)17-7-5-6-8-18(17)24(22)28/h5-10,15-16,25-26H,11-14H2,1-4H3 |
InChI Key |
SJTIMPRLGIEWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C2C(=C(C=C1)NCCC(C)C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.